Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-
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Overview
Description
Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a fused furan and oxepin ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction of a suitable precursor.
Oxepin Ring Formation: The oxepin ring is then formed by an intramolecular cyclization reaction, often facilitated by a Lewis acid catalyst.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using phenylboronic acids and ethyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Furo[3,2-c]oxepin-4(2H)-one, 6-methyl-3,6,7,8-tetrahydro-2,2-diphenyl-
- Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-dimethyl-
- Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-4-oxide
Uniqueness
Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- is unique due to its specific substitution pattern and the presence of both ethyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its specific reactivity and potential biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
835613-73-5 |
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Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-ethyl-2,2-diphenyl-3,6,7,8-tetrahydrofuro[3,2-c]oxepin-4-one |
InChI |
InChI=1S/C22H22O3/c1-2-18-13-14-20-19(21(23)24-18)15-22(25-20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3 |
InChI Key |
AEBZVPOTPVKPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1 |
Origin of Product |
United States |
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